4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride
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Overview
Description
4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride is an organic compound belonging to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride typically involves the reaction of 4-(But-2-yn-1-yloxy)phenyl sulfonyl chloride with isopropyl groups under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and selectivity. The process involves multiple steps, including the protection and deprotection of functional groups, as well as purification through techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and efficiency in the production process. Key parameters such as temperature, pressure, and reaction time are optimized to achieve the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: The compound can undergo intramolecular cycloaddition reactions, leading to the formation of cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, sodium hydride, and various organic solvents such as dimethylformamide and methylene chloride. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different sulfonamide derivatives, while cycloaddition reactions can produce cyclic compounds with unique structural features .
Scientific Research Applications
4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including biologically active compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions, providing insights into biological processes at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biological processes, leading to various effects depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-{[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol: This compound shares a similar benzenesulfonyl structure but differs in the presence of a propane-1-thiol group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar alkyne moiety but is part of a different chemical class.
Uniqueness
4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H15ClO3S |
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Molecular Weight |
286.77 g/mol |
IUPAC Name |
4-but-2-ynoxy-3-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H15ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,8H2,1-3H3 |
InChI Key |
QJQLRIYNNUFJOG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
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